2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of diazirines. Diazirines are known for their ability to form highly reactive carbenes upon exposure to UV light, making them valuable tools in photochemistry and photobiology. This compound is often used in scientific research for its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of an appropriate diazirine precursor with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride involves the generation of reactive carbenes upon exposure to UV light. These carbenes can insert into various chemical bonds, allowing for the covalent modification of target molecules. This property makes the compound valuable for studying molecular interactions and reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Contains a butynyl group, offering different reactivity and applications.
2-(3-(trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride: Features a trifluoromethyl group, providing unique chemical properties .
Uniqueness
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is unique due to its ethyl group, which influences its reactivity and interaction with other molecules. This makes it particularly useful in specific photochemical and photobiological applications.
Properties
CAS No. |
2703775-10-2 |
---|---|
Molecular Formula |
C5H12ClN3 |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.